O-7460 is sourced from various chemical suppliers, with MedChemExpress being one of the prominent providers. In terms of classification, it falls under the category of small molecule inhibitors, which are often utilized in biochemical assays and research to study various biological processes.
The synthesis of O-7460 typically involves multi-step organic reactions, which may include:
The specific synthetic pathways for O-7460 may vary based on the intended application and desired purity levels. Detailed protocols can often be found in specialized chemical literature or supplier documentation.
The molecular structure of O-7460 can be represented as follows:
The structural data includes bond lengths, angles, and spatial arrangement of atoms, which can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
O-7460 participates in various chemical reactions typical for small organic molecules, including:
The reactions involving O-7460 are often studied under controlled laboratory conditions to understand its reactivity and stability. Reaction kinetics and mechanisms are crucial for determining its potential applications in drug discovery.
The mechanism of action for O-7460 involves its interaction with specific biological targets, which may include enzymes or receptors within a cellular context.
Research indicates that O-7460 may inhibit certain pathways by binding to target proteins, thereby modulating their activity. Detailed studies using techniques like enzyme assays can provide insights into its efficacy and specificity.
Relevant data on these properties can be obtained from supplier certificates of analysis or peer-reviewed studies focusing on similar compounds.
O-7460 has several scientific uses, including:
The systematic IUPAC name for O-7460 is [1-[fluoro(methyl)phosphoryl]oxy-3-(propan-2-yloxy)propan-2-yl] (9Z)-octadec-9-enoate. This name reflects its core structural features:
The molecular formula is C25H48FO5P, with a molecular weight of 478.62 g/mol. The compound is typically supplied as a solution in methyl acetate at concentrations suitable for experimental use [1] [5].
O-7460 is uniformly identified across chemical databases by its CAS Registry Number 1572051-31-0. Common synonyms include:
Table 1: Chemical Identifiers and Physical Properties of O-7460
Property | Value |
---|---|
CAS Registry Number | 1572051-31-0 |
Molecular Formula | C25H48FO5P |
Molecular Weight | 478.62 g/mol |
IUPAC Name | [1-[fluoro(methyl)phosphoryl]oxy-3-(propan-2-yloxy)propan-2-yl] (9Z)-octadec-9-enoate |
Appearance | Colorless to light yellow liquid |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 536.5±50.0 °C at 760 mmHg |
Storage Conditions | -20°C (as solution in methyl acetate) |
Canonical SMILES | CC(OCC(COP(F)(C)=O)OC(=O)CCCCCCC/C=C\CCCCCCCC)C |
InChI Key | ZLEFMXNNQCABDB-SEYXRHQNSA-N |
O-7460 emerged from a targeted medicinal chemistry effort in the early 2010s to develop selective inhibitors of 2-AG biosynthesis. Published in 2013 by Moles et al., it was one of three fluorophosphonate analogs (O-7458, O-7459, O-7460) designed to irreversibly inhibit DAGLα through covalent modification of catalytic serine residues. This work addressed a critical gap in endocannabinoid research, as existing tools like tetrahydrolipstatin (THL) lacked selectivity for DAGLα over other lipases [8].
The compound’s pharmacological characterization was groundbreaking:
This foundational work established O-7460 as a privileged chemical probe for perturbing 2-AG signaling without directly engaging canonical cannabinoid receptors.
O-7460 occupies a unique niche in chemical biology due to three key attributes:
As an irreversible covalent inhibitor, O-7460 features a fluorophosphonate electrophile that forms a stable phosphoester adduct with the catalytic serine nucleophile of DAGLα. This mechanism confers prolonged pharmacodynamic effects despite the compound’s relatively short pharmacokinetic half-life. The design leverages:
O-7460’s inhibition of DAGLα disrupts 2-AG biosynthesis, providing a tool to investigate endocannabinoid functions:
Preclinical studies highlight O-7460’s potential for treating metabolic disorders:
Table 2: Pharmacological Profile of O-7460
Parameter | Value/Outcome |
---|---|
Target Activity | |
DAGLα IC50 | 0.69 μM (recombinant human enzyme) |
MAGL IC50 | >10 μM (human) |
CB1/CB2 Ki | >10 μM (no measurable binding) |
Cellular Effects | |
2-AG Reduction (in vitro) | Significant decrease in ionomycin-stimulated N18TG2 cells at 10 μM |
In Vivo Effects | |
Effective Doses (mice) | 6–12 mg/kg (i.p.) |
HFD Intake Reduction | Dose-dependent (30 min to 14 hr post-dose) |
Body Weight Change | Significant attenuation of HFD-induced weight gain |
Tissue 2-AG Modulation | Decreased in hypothalamus and liver after HFD exposure |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9